molecular formula C7H12O3 B14325580 Methyl 3-hydroxyhex-4-enoate

Methyl 3-hydroxyhex-4-enoate

Cat. No.: B14325580
M. Wt: 144.17 g/mol
InChI Key: BTXFAUMOGLPUPB-UHFFFAOYSA-N
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Description

Methyl 3-hydroxyhex-4-enoate is an organic compound with the molecular formula C7H12O3. It is an ester that contains a hydroxyl group and a double bond, making it a versatile molecule in organic synthesis. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxyhex-4-enoate can be synthesized through several methods. One common method involves the esterification of 3-hydroxyhex-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the hydrolysis of this compound from its corresponding lactone, followed by esterification with methanol. This method may require milder conditions and can be advantageous in certain synthetic routes.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxyhex-4-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 3-oxohex-4-enoate.

    Reduction: The double bond can be reduced to form methyl 3-hydroxyhexanoate.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Nucleophilic substitution reactions often use reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to replace the hydroxyl group with halogens.

Major Products Formed

    Oxidation: Methyl 3-oxohex-4-enoate

    Reduction: Methyl 3-hydroxyhexanoate

    Substitution: Methyl 3-chlorohex-4-enoate or methyl 3-bromohex-4-enoate

Scientific Research Applications

Methyl 3-hydroxyhex-4-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: this compound is used in the production of polymers and resins, where its functional groups contribute to the desired properties of the final products.

Mechanism of Action

The mechanism of action of methyl 3-hydroxyhex-4-enoate depends on its specific application. In chemical reactions, the hydroxyl and ester groups participate in various transformations, such as nucleophilic substitution and esterification. The double bond can undergo addition reactions, making the compound a versatile intermediate in organic synthesis.

In biological systems, the compound’s hydroxyl group can form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. The ester group can be hydrolyzed by esterases, releasing the corresponding acid and alcohol, which may have biological effects.

Comparison with Similar Compounds

Methyl 3-hydroxyhex-4-enoate can be compared with other similar compounds, such as:

    Methyl 3-hydroxyhexanoate: Lacks the double bond, making it less reactive in certain addition reactions.

    Methyl 3-oxohex-4-enoate: Contains a carbonyl group instead of a hydroxyl group, making it more reactive in nucleophilic addition reactions.

    Methyl 3-chlorohex-4-enoate: Contains a chlorine atom instead of a hydroxyl group, making it more reactive in nucleophilic substitution reactions.

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl 3-hydroxyhex-4-enoate

InChI

InChI=1S/C7H12O3/c1-3-4-6(8)5-7(9)10-2/h3-4,6,8H,5H2,1-2H3

InChI Key

BTXFAUMOGLPUPB-UHFFFAOYSA-N

Canonical SMILES

CC=CC(CC(=O)OC)O

Origin of Product

United States

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